Ethyl 2-amino-2-methyl-4-(5-methyl-1h-pyrazol-1-yl)butanoate
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Overview
Description
Ethyl 2-amino-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanoate is an organic compound that features a pyrazole ring, an amino group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-keto ester under acidic conditions.
Alkylation: The pyrazole derivative is then alkylated using an appropriate alkyl halide to introduce the 5-methyl group.
Amino Acid Derivative Formation: The resulting pyrazole compound is reacted with ethyl 2-bromo-2-methylbutanoate in the presence of a base to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Ethyl 2-amino-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and inflammation.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoate: Lacks the 5-methyl group on the pyrazole ring.
Ethyl 2-amino-2-methyl-4-(3-methyl-1H-pyrazol-1-yl)butanoate: Has the methyl group at a different position on the pyrazole ring.
Uniqueness
Ethyl 2-amino-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanoate is unique due to the specific positioning of the methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct pharmacological properties compared to its analogs.
Properties
Molecular Formula |
C11H19N3O2 |
---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
ethyl 2-amino-2-methyl-4-(5-methylpyrazol-1-yl)butanoate |
InChI |
InChI=1S/C11H19N3O2/c1-4-16-10(15)11(3,12)6-8-14-9(2)5-7-13-14/h5,7H,4,6,8,12H2,1-3H3 |
InChI Key |
AWPBISOKGDFXSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CCN1C(=CC=N1)C)N |
Origin of Product |
United States |
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